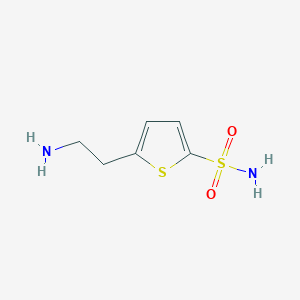

5-(2-Aminoethyl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406974 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109213-13-0 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Aminoethyl)thiophene-2-sulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Core Physicochemical Properties

This compound is a bifunctional molecule built upon a thiophene core. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is substituted at the 2- and 5-positions.[1] Position 2 bears a sulfonamide group (-SO₂NH₂), a key pharmacophore in many therapeutic agents, most notably carbonic anhydrase inhibitors.[2][3][4] At position 5, an aminoethyl side chain (-CH₂CH₂NH₂) provides a primary amine functionality, which serves as a versatile synthetic handle and a potential point for interaction with biological targets.[5]

The presence of the electron-rich thiophene ring, the polar sulfonamide group, and the basic aminoethyl chain imparts a unique combination of properties to the molecule.[5] The sulfonamide group enhances polarity and facilitates strong hydrogen bonding, while the aminoethyl group introduces a basic center and steric influence that can modulate reaction pathways.[5]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂S₂ | |

| Molecular Weight | 206.29 g/mol | |

| CAS Number | 109213-13-0 | [6] |

| Appearance | Solid | |

| SMILES String | NCCc1ccc(s1)S(N)(=O)=O |

| InChI Key | ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature. While a specific experimental spectrum is not publicly available, a theoretical profile can be constructed based on the analysis of its functional groups and data from analogous thiophene derivatives.[7][8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Thiophene ring protons (2H) | δ 7.0 - 7.8 ppm (doublets) |

| Methylene protons (-CH₂-CH₂-) (4H) | δ 2.8 - 3.5 ppm (multiplets) | |

| Amine protons (-NH₂) (2H) | δ 1.5 - 3.0 ppm (broad singlet) | |

| Sulfonamide protons (-SO₂NH₂) (2H) | δ 7.0 - 7.5 ppm (broad singlet) | |

| ¹³C NMR | Thiophene ring carbons | δ 120 - 150 ppm |

| Methylene carbons (-CH₂CH₂-) | δ 30 - 50 ppm | |

| IR Spectroscopy | N-H Stretch (Amine & Sulfonamide) | 3200 - 3400 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |

| S=O Stretch (Sulfonamide) | 1330 - 1370 cm⁻¹ (asymmetric), 1140 - 1180 cm⁻¹ (symmetric) | |

| C=C Stretch (Thiophene Ring) | 1400 - 1550 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 207.02 |

Note: NMR shifts are referenced to TMS and can vary based on solvent and pH.

Synthesis and Reactivity

The synthesis of thiophene-2-sulfonamide derivatives is well-documented in the chemical literature.[10] A general, plausible synthetic route for this compound would involve a multi-step process, potentially starting from 2-acetylthiophene, which can be modified to introduce the aminoethyl side chain, followed by chlorosulfonation and subsequent amination to install the sulfonamide group. The reactivity of the final molecule is dictated by its three primary components: the thiophene ring, the primary amine, and the sulfonamide moiety.

-

Thiophene Ring Reactivity : The thiophene ring is aromatic and undergoes electrophilic substitution.[1] However, the -SO₂NH₂ group is strongly deactivating, making further substitution on the ring challenging. The 2,5-disubstituted pattern is sterically and electronically fixed.

-

Aminoethyl Group Reactivity : The primary amine is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. This site is the most logical point for derivatization to explore structure-activity relationships (SAR).

-

Sulfonamide Group Reactivity : The sulfonamide N-H protons are weakly acidic and can be deprotonated under strong basic conditions. The S-N bond is robust, and the sulfonamide group is generally stable under a wide range of reaction conditions, making it an excellent anchor for medicinal chemistry applications.[11]

Potential Applications in Drug Development

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14]

The primary therapeutic interest in the thiophene-2-sulfonamide scaffold lies in its potent ability to inhibit carbonic anhydrases (CAs).[2][3] CAs are a family of metalloenzymes that play crucial roles in physiological processes.[3] A series of 4-substituted thiophene-2-sulfonamides have demonstrated nanomolar potency for the inhibition of human carbonic anhydrase II.[2] These compounds are explored for their potential as topical agents to reduce intraocular pressure in the treatment of glaucoma.[15] The sulfonamide moiety is critical for this activity, as it coordinates to the zinc ion in the enzyme's active site. The 5-(2-aminoethyl) substituent can be modified to tune the compound's selectivity for different CA isoforms and to optimize its pharmacokinetic properties.[3]

Experimental Protocols

The following protocols provide standardized, validated methodologies for the chemical modification and biological evaluation of this compound.

Protocol 1: N-Acetylation of the Primary Amine

This protocol details a fundamental transformation to validate the reactivity of the aminoethyl side chain and to generate derivatives for SAR studies.

Objective: To synthesize 5-(2-Acetamidoethyl)thiophene-2-sulfonamide.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography)

Procedure:

-

Dissolve 1.0 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.2 equivalents of triethylamine to the solution with stirring.

-

Add 1.1 equivalents of acetyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure N-acetylated product.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical profile. Its structure combines the aromatic thiophene core with two key functional groups—a primary amine and a sulfonamide—that govern its reactivity and confer significant potential for biological activity. Its primary application space is in the development of carbonic anhydrase inhibitors, but the versatility of its functional groups opens avenues for its use in creating a wide range of other biologically active molecules. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

- Ponticello, G. S., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(7), 2175-2183.

- Ponticello, G. S., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 31(10), 1954-1961.

-

Guzel, O., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3328. Available at: [Link]

- Akocak, S., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1637-1644.

-

Guzel, O., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (PMC Version). Molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides. Company Blog. Available at: [Link]

-

PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound hydrochloride. University of Luxembourg. Available at: [Link]

- Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(sup1), 1-6.

-

PubChem. 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64321. Available at: [Link]

-

Asif, M. (2016). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 10(1), 69. Available at: [Link]

-

Ahmed, H., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(21), 7545. Available at: [Link]

-

Wikipedia. Thiophene. Wikimedia Foundation. Available at: [Link]

-

Kim, D., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Organic Letters, 23(15), 5896-5900. Available at: [Link]

- Sone, T., et al. (1964). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 13(1), 113-124.

-

PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2970. Available at: [Link]

-

Abu-Orabi, S. T., et al. (1987). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 22(5), 313-316. Available at: [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 109213-13-0 [chemicalbook.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors | MDPI [mdpi.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Aminoethyl)thiophene-2-sulfonamide: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 5-(2-aminoethyl)thiophene-2-sulfonamide, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While specific experimental data on this molecule is sparse in current literature, this document consolidates its known chemical identity and presents a robust, prospective analysis of its molecular structure, a plausible synthetic route, and its potential biological activities. By leveraging established principles and data from analogous structures, this guide serves as a foundational resource for researchers investigating novel thiophene-based therapeutic agents. We will delve into its physicochemical properties, propose detailed protocols for its synthesis and characterization, and explore its therapeutic promise based on the well-documented pharmacology of the thiophene-sulfonamide scaffold.

Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry

The thiophene ring is a privileged five-membered sulfur-containing heterocycle that serves as a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a critical component in drugs spanning a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2] When coupled with the sulfonamide functional group (-SO₂NH₂), a pharmacophore renowned for its role in diuretic, hypoglycemic, and, most famously, antibacterial drugs, the resulting thiophene-sulfonamide scaffold represents a powerful platform for drug discovery.[3][4]

This compound incorporates three key structural motifs:

-

A Thiophene-2-sulfonamide Core: This provides the foundational structure, known to interact with various biological targets, notably enzymes like carbonic anhydrase.[5]

-

An Ethyl Linker: This provides conformational flexibility.

-

A Primary Amino Group: This terminal amine can act as a hydrogen bond donor and acceptor, and serves as a key site for potential salt formation or further derivatization.

This unique combination of features suggests that this compound is a compelling candidate for biological screening and further development. This guide aims to provide the necessary technical foundation for such endeavors.

Chemical Identity and Physicochemical Properties

Establishing the precise chemical identity is the first step in any rigorous scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 109213-13-0 | [6] |

| Molecular Formula | C₆H₁₀N₂O₂S₂ | [7] |

| Molecular Weight | 206.29 g/mol | [7] |

| Appearance | Solid (predicted) | [7] |

| SMILES String | NCCc1ccc(s1)S(N)(=O)=O | [7] |

| InChI Key | ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | [7] |

| Predicted XlogP | -0.1 | [8] |

| Predicted Hydrogen Bond Donors | 3 | - |

| Predicted Hydrogen Bond Acceptors | 4 | - |

Molecular Structure Analysis

The molecular structure of this compound dictates its chemical reactivity and its potential interactions with biological macromolecules.

-

Thiophene Ring: The sulfur atom in the thiophene ring imparts specific electronic characteristics, making the ring system electron-rich and capable of participating in π-π stacking interactions.[9] The substitution pattern at the 2- and 5-positions is crucial for its orientation in enzyme active sites.

-

Sulfonamide Group: This group is highly polar and a strong hydrogen bond donor/acceptor.[9] The nitrogen atom can be deprotonated, allowing it to coordinate with metal ions, a key feature in the mechanism of action for sulfonamide-based enzyme inhibitors like carbonic anhydrase inhibitors.

-

Aminoethyl Side Chain: This flexible side chain introduces a basic primary amine. At physiological pH, this amine group is expected to be protonated, forming a positively charged ammonium ion. This positive charge can facilitate strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.

While a definitive crystal structure is not available in the public domain, computational modeling suggests a structure where the ethyl chain has rotational freedom, allowing the terminal amino group to adopt various conformations to optimize binding interactions.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this specific molecule are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.[7] This section serves as a guideline for researchers to verify the identity and purity of the compound upon synthesis.

¹H NMR Spectroscopy

(Predicted for a solution in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | d, J ≈ 3.8 Hz | 1H | H-3 (Thiophene) | Thiophene proton adjacent to the sulfonamide group, deshielded. |

| ~6.95 | d, J ≈ 3.8 Hz | 1H | H-4 (Thiophene) | Thiophene proton adjacent to the ethyl group. |

| ~7.20 | s (broad) | 2H | -SO₂NH₂ | Exchangeable protons of the sulfonamide group. |

| ~3.10 | t, J ≈ 7.0 Hz | 2H | -CH₂ -NH₂ | Methylene group adjacent to the amino group. |

| ~2.95 | t, J ≈ 7.0 Hz | 2H | Thiophene-CH₂ - | Methylene group attached to the thiophene ring. |

| ~2.50 (broad) | s (broad) | 2H | -CH₂-NH₂ | Exchangeable protons of the primary amine (may be broad or not observed depending on conditions). |

¹³C NMR Spectroscopy

(Predicted for a solution in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-5 (Thiophene) | Carbon bearing the ethyl substituent, deshielded. |

| ~145 | C-2 (Thiophene) | Carbon bearing the sulfonamide group, strongly deshielded. |

| ~128 | C-3 (Thiophene) | Thiophene CH. |

| ~125 | C-4 (Thiophene) | Thiophene CH. |

| ~45 | -CH₂ -NH₂ | Methylene carbon adjacent to the nitrogen. |

| ~30 | Thiophene-CH₂ - | Methylene carbon adjacent to the thiophene ring. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching (symmetric & asymmetric) | -NH₂ (amine & sulfonamide) |

| 3100-3000 | C-H stretching (aromatic) | Thiophene ring |

| 2950-2850 | C-H stretching (aliphatic) | -CH₂-CH₂- |

| 1640-1550 | N-H bending | -NH₂ (amine) |

| ~1350 & ~1160 | S=O stretching (asymmetric & symmetric) | -SO₂- (sulfonamide) |

Mass Spectrometry

-

Method: Electrospray Ionization (ESI+)

-

Predicted [M+H]⁺: m/z 207.0256

Proposed Synthesis and Purification

While a specific published synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on well-established transformations in thiophene chemistry. The proposed multi-step synthesis starts from the commercially available 2-thiopheneethanol.

Sources

- 1. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound hydrochloride (C6H10N2O2S2) [pubchemlite.lcsb.uni.lu]

- 9. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Introduction

5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates the thiophene-2-sulfonamide scaffold, a key pharmacophore in a class of potent enzyme inhibitors known as carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The presence of the 2-aminoethyl side chain at the 5-position offers a versatile chemical handle for further modification, enabling the exploration of structure-activity relationships and the development of targeted therapeutics.

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound. We will dissect the strategic considerations behind the synthesis, detail the experimental protocols for key transformations, and explain the causality behind the chosen methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a bifunctional molecule like this compound requires careful strategic planning to manage the reactivity of the two key functional groups: the primary amine and the sulfonamide. A logical retrosynthetic analysis suggests a convergent approach where the thiophene core is first elaborated with the aminoethyl side chain, followed by the introduction of the sulfonamide group.

This strategy is predicated on the availability of the key intermediate, 2-(thiophen-2-yl)ethanamine. The subsequent functionalization of this intermediate at the C5 position of the thiophene ring is an electrophilic aromatic substitution. The primary amine of the side chain must be protected to prevent side reactions during the strongly acidic chlorosulfonation step. The overall strategy is outlined below.

Caption: High-level retrosynthetic pathway for the target compound.

Part 2: Synthesis of Key Intermediate: 2-(Thiophen-2-yl)ethanamine

2-(Thiophen-2-yl)ethanamine is a known compound used as an intermediate in the synthesis of various pharmaceutical products.[5][6] Several routes to its synthesis have been reported, often starting from commercially available thiophene derivatives.[7][8][9] A common and scalable approach begins with 2-acetylthiophene, proceeding through a reductive amination pathway or reduction of an oxime intermediate. An alternative, well-documented industrial process involves the acylation of thiophene followed by reduction and hydrolysis.[5][6]

Protocol 1: Synthesis via Acylation and Reductive Hydrolysis

This pathway involves the Friedel-Crafts acylation of thiophene to form an N-acylamino acetylthiophene intermediate, which is subsequently reduced and hydrolyzed to yield the desired primary amine.[5][6]

Sources

- 1. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]

- 8. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]

- 9. globethesis.com [globethesis.com]

An In-depth Technical Guide on the Biological Activity of 5-(2-Aminoethyl)thiophene-2-sulfonamide

Authored by: A Senior Application Scientist

Abstract

The thiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the potential biological activities of a specific derivative, 5-(2-Aminoethyl)thiophene-2-sulfonamide. While direct experimental data for this compound is limited, this document synthesizes the wealth of information available for structurally related thiophene-2-sulfonamides to project its likely biological profile. The primary focus is on its hypothesized role as a carbonic anhydrase inhibitor, with further exploration into its potential as a kinase inhibitor and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action, proposed experimental validation protocols, and future research directions.

Introduction: The Thiophene-2-Sulfonamide Scaffold - A Privileged Structure

Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a sulfonamide group, particularly at the 2-position of the thiophene ring, has proven to be a highly effective strategy in the design of enzyme inhibitors.[4][5] This guide focuses on the specific derivative, this compound, a molecule that combines the established pharmacophore of thiophene-2-sulfonamide with an aminoethyl side chain, suggesting a unique potential for biological interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂S₂ | |

| Molecular Weight | 206.29 g/mol | |

| CAS Number | 109213-13-0 | [6] |

| Physical Form | Solid | |

| SMILES String | NCCc1ccc(s1)S(N)(=O)=O | |

| InChI Key | ZQZFXEBUKQSRPZ-UHFFFAOYSA-N |

Core Hypothesized Biological Activity: Carbonic Anhydrase Inhibition

The most well-documented biological activity for the thiophene-2-sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][7][8]

Mechanism of Action

Sulfonamide-based inhibitors function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme.[5][9] The sulfonamide group (-SO₂NH₂) mimics the transition state of the natural substrate, leading to potent and often selective inhibition. The thiophene ring and its substituents play a crucial role in establishing additional interactions within the active site, influencing both potency and isoform selectivity.[8][9] The aminoethyl side chain of this compound could potentially form hydrogen bonds with amino acid residues in the active site, further enhancing its binding affinity.

Structure-Activity Relationship (SAR) Insights

Studies on various 5-substituted thiophene-2-sulfonamides have demonstrated that the nature of the substituent at the 5-position significantly influences the inhibitory activity and selectivity against different CA isoforms.[7][8][10] For instance, the introduction of substituted-benzylsulfanyl moieties at the 5-position has led to potent inhibitors of hCA II, IX, and XII.[10] The presence of a flexible aminoethyl chain in this compound could allow for optimal positioning within the active site to maximize favorable interactions.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the hypothesized CA inhibitory activity, a standard in vitro assay measuring the esterase activity of the enzyme can be employed.

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Materials:

-

Purified human carbonic anhydrase isoforms

-

This compound

-

4-Nitrophenyl acetate (NPA) as substrate

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations.

-

In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate (NPA).

-

Monitor the formation of the product, 4-nitrophenol, by measuring the absorbance at 400 nm over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Other Potential Biological Activities

The versatility of the thiophene-2-sulfonamide scaffold suggests that this compound may possess other biological activities beyond CA inhibition.

Kinase Inhibition

Certain thiophene-2-sulfonamide derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5).[11][12] For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was found to be a moderately potent inhibitor of CDK5.[11][12] Given this precedent, this compound could be screened against a panel of kinases to explore its potential as an anticancer or neuroprotective agent.

Chymase Inhibition

Derivatives of benzo[b]thiophene-2-sulfonamide have been reported as potent and selective inhibitors of human chymase, a serine protease implicated in cardiovascular diseases.[13] The structural similarity suggests that this compound could also exhibit inhibitory activity against this enzyme.

Antimicrobial Activity

Thiophene derivatives are well-known for their antimicrobial properties.[1][3][14] Recent studies have shown that 5-bromo-N-alkylthiophene-2-sulfonamides display antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[15] Therefore, it is plausible that this compound could possess antibacterial or antifungal activity.[16][17]

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in the available literature, a plausible synthetic route can be proposed based on established chemical methodologies for thiophene functionalization.

Future Directions and Conclusion

The in-depth analysis of the thiophene-2-sulfonamide scaffold strongly suggests that this compound is a promising candidate for biological investigation. The primary avenue for research should be the comprehensive evaluation of its carbonic anhydrase inhibitory activity across various isoforms. Subsequently, screening against a broad panel of kinases and microbial strains is warranted to uncover its full therapeutic potential.

Further research should also focus on:

-

X-ray crystallography: Obtaining co-crystal structures of the compound with its target enzymes will provide invaluable insights into its binding mode and facilitate structure-based drug design.

-

In vivo studies: If potent in vitro activity is established, in vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, efficacy, and safety profile.

-

Analogue synthesis: The synthesis and biological evaluation of a library of related compounds will help to establish a clear structure-activity relationship and optimize the lead compound.

References

-

Abe, Y., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-8. Available at: [Link]

-

Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23. Available at: [Link]

-

Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. Available at: [Link]

-

Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar. Available at: [Link]

-

Gül, H. İ., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. ResearchGate. Available at: [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Available at: [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3896. Available at: [Link]

-

Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. Available at: [Link]

-

Hoffman, J. M., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(7), 2318-23. Available at: [Link]

-

Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(3), 419-436. Available at: [Link]

-

Gül, H. İ., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(9), 1549. Available at: [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. ResearchGate. Available at: [Link]

-

Di Pilato, V., et al. (2021). Thiophene-sulfonamides as antimicrobial agents. ResearchGate. Available at: [Link]

-

Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1045-1051. Available at: [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-50. Available at: [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Saudi Chemical Society, 22(8), 955-977. Available at: [Link]

-

Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2901-2915. Available at: [Link]

-

Garcia-Quintanilla, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1380582. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6598. Available at: [Link]

-

YM Lab. This compound, 95%. YM Lab. Available at: [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(7), 1625-1641. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

-

Aisa, H. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 434-454. Available at: [Link]

-

Amr, A. E. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. Available at: [Link]

-

Sohail, M. A. (2018). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. SlideShare. Available at: [Link]

-

de Lima, M. C. A., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions, 272, 73-81. Available at: [Link]

-

Kumar, A., et al. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 11(52), 32947-32963. Available at: [Link]

-

Ewald, A. H., & Fritschi, H. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Journal of Mass Spectrometry, 42(5), 641-53. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 109213-13-0 [chemicalbook.com]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-Sulfonamides

A Focus on Carbonic Anhydrase Inhibition and Therapeutic Potential

Executive Summary

The thiophene-2-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged" structure for the design of potent enzyme inhibitors. While specific research on 5-(2-Aminoethyl)thiophene-2-sulfonamide is not extensively available in public literature, the broader class of thiophene-2-sulfonamide derivatives has been the subject of intensive investigation. This guide synthesizes the current understanding of their primary mechanism of action: the potent inhibition of carbonic anhydrase (CA) isoenzymes. It delves into the molecular interactions governing this inhibition, explores other potential biological activities, and provides detailed experimental protocols for researchers in the field. By examining structure-activity relationships and the therapeutic implications of CA inhibition, this document serves as an essential resource for scientists engaged in drug discovery and development involving this versatile chemical class.

Introduction: The Thiophene-2-Sulfonamide Scaffold

Thiophene and its derivatives are recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a sulfonamide moiety (-SO₂NH₂) onto the thiophene ring creates a class of compounds with a particularly strong and well-documented capacity for enzyme inhibition.[4] Sulfonamides are a cornerstone of many therapeutic agents, and their combination with the thiophene heterocycle has yielded compounds of significant interest.[5][6]

The specific compound, this compound, is a member of this chemical family.[7] While commercially available for research purposes, its detailed pharmacological profile and mechanism of action are not yet fully characterized in peer-reviewed literature. However, by examining its structural analogues, we can infer its likely biological targets and activities. The thiophene-2-sulfonamide core is a powerful pharmacophore, most notably for its ability to target and inhibit a family of zinc-containing metalloenzymes known as carbonic anhydrases.[8][9][10]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively documented mechanism of action for thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). They play critical roles in physiological processes such as pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, edema, and cancer, making them important therapeutic targets.

Molecular Basis of Inhibition

The inhibitory activity of sulfonamides is directed at the zinc ion (Zn²⁺) located deep within the active site of the CA enzyme. The primary, unsubstituted sulfonamide group (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion, displacing the zinc-bound hydroxide ion that is essential for the catalytic cycle. This strong coordination bond effectively blocks the active site and prevents substrate access, leading to potent inhibition of the enzyme.[4][8]

The thiophene ring and its substituents play a vital role in determining the potency and isoform selectivity of the inhibitor. These groups form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, anchoring the inhibitor and enhancing binding affinity.[8][11]

Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide.

Potency and Isoform Selectivity

Numerous studies have demonstrated that derivatives of thiophene-2-sulfonamide are highly effective inhibitors of several human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII.[8][11] The inhibitory potency is often in the low nanomolar to sub-nanomolar range for these key isoforms.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224 - 7544 nM | [8] |

| hCA II | 2.2 - 7.7 nM | [8] | |

| hCA IX | 5.4 - 811 nM | [8] | |

| hCA XII | 3.4 - 239 nM | [8] | |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683 - 4250 nM | [11] |

| hCA II, IX, XII | Sub-nanomolar to nanomolar | [11] | |

| General Thiophene-based sulfonamides | hCA I | 66.49 nM - 234.99 µM | [10] |

| hCA II | 74.88 nM - 38.04 µM | [10] |

This table summarizes representative data on the inhibitory potency of different classes of thiophene-2-sulfonamide derivatives against various human carbonic anhydrase isoforms.

Other Potential Mechanisms of Action

While CA inhibition is the most prominent activity, the thiophene-sulfonamide scaffold has been explored for other therapeutic applications.

-

Antimicrobial Activity: The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][12] This disruption of folate production inhibits bacterial growth. Various thiophene derivatives have been synthesized and tested for their antimicrobial properties.[5][13][14]

-

Anticancer Activity: Beyond the inhibition of tumor-associated CAs, some thiophene derivatives have shown cytotoxic effects through other mechanisms. Studies have identified thiophene sulfonamides as inhibitors of cyclin-dependent protein kinases (CDKs), which are crucial regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Antifungal Activity: Thiophene is a component of several commercial agricultural fungicides.[16] Research has focused on synthesizing novel thiophene derivatives to combat fungal pathogens.[17]

Experimental Validation Protocols

Characterizing the mechanism of action of a thiophene-2-sulfonamide derivative requires a combination of biochemical and cell-based assays.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the ability of a compound to inhibit the esterase activity of purified CA, using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified hCA II (e.g., 1 mg/mL) in buffer (e.g., 25 mM Tris-SO₄, pH 7.5).

-

Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

-

Prepare a substrate solution of p-NPA (e.g., 3 mM in acetonitrile).

-

-

Assay Procedure:

-

In a 96-well plate, add 180 µL of buffer to each well.

-

Add 10 µL of various concentrations of the test inhibitor (serially diluted from the stock) to the test wells. Add 10 µL of DMSO to control wells.

-

Add 10 µL of the hCA II enzyme solution to all wells.

-

Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It is particularly relevant for inhibitors targeting tumor-associated CAs like hCA IX.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media until approximately 80% confluent.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the plate and add 100 µL of the media containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

-

Conclusion and Future Directions

The thiophene-2-sulfonamide scaffold is a highly validated and versatile platform for the development of potent enzyme inhibitors, particularly against carbonic anhydrases. The extensive body of research on its derivatives provides a strong foundation for understanding their mechanism of action, which is primarily driven by the coordination of the sulfonamide group to the catalytic zinc ion in the CA active site. The thiophene ring and its substituents are critical for modulating potency and isoform selectivity.

While the specific biological activity of this compound remains to be detailed in the literature, its structure strongly suggests potential as a carbonic anhydrase inhibitor. Future research should focus on its systematic evaluation against a panel of CA isoforms and in relevant cell-based and in vivo models to fully elucidate its therapeutic potential. Further exploration of this chemical class may yield novel inhibitors with improved selectivity for disease-relevant targets, leading to the development of new treatments for a range of human diseases.

References

-

Andrews, K. T., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3954-3957. Retrieved from [Link]

-

Ghorab, M. M., et al. (2020). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Retrieved from [Link]

-

Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4379. Retrieved from [Link]

-

Kumar, A., et al. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 5(2), 63-79. Retrieved from [Link]

-

Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 339-355. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Thiophene-sulfonamides as antimicrobial agents. ResearchGate. Retrieved from [Link]

-

Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8), 1433. Retrieved from [Link]

-

Kazoka, H., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1346-1352. Retrieved from [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 293-328. Retrieved from [Link]

-

An, R., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Retrieved from [Link]

-

Khan, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3037-3052. Retrieved from [Link]

-

Yomi Lab. (n.d.). 5-(2-AMINOETHY)THIOPHENE-2-SULFONAMIDE, 95%. Retrieved from [Link]

-

Kumar, A. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 1-6. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Retrieved from [Link]

-

Sohail, M. A. (2022). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. SlideShare. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 13. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. impactfactor.org [impactfactor.org]

potential therapeutic targets of 5-(2-Aminoethyl)thiophene-2-sulfonamide

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Aminoethyl)thiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Unique Scaffold

This compound is a heterocyclic compound characterized by a thiophene ring, a sulfonamide functional group, and an aminoethyl side chain. This unique combination of moieties suggests a rich pharmacophore with the potential to interact with a variety of biological targets. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants.[1][2] The thiophene ring, a bioisostere of the benzene ring, is found in numerous pharmaceuticals and contributes to favorable pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides a comprehensive exploration of the , offering a strategic framework for its investigation as a novel therapeutic agent.

Part 1: Carbonic Anhydrase Inhibition - A Primary and Potent Hypothesis

The most prominent and well-documented therapeutic target for aromatic and heterocyclic sulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[5][6] Thiophene sulfonamides, in particular, have been extensively studied as potent inhibitors of various CA isoforms.[7][8][9]

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] The sulfonamide group of inhibitors coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the physiological reaction and thereby blocking its catalytic activity.[6]

Therapeutic Relevance

Inhibition of specific CA isoforms has proven therapeutic value in a range of conditions:

-

Glaucoma: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the formation of aqueous humor, leading to a decrease in intraocular pressure.[7][8][9]

-

Epilepsy and Neuropathic Pain: Certain CA isoforms are involved in neuronal excitability, and their inhibition can have anticonvulsant and analgesic effects.[5][6]

-

Oncology: Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Their inhibition is a promising anti-cancer strategy.[6]

-

Obesity: CA VA has been identified as a potential target for anti-obesity drugs.[5]

Proposed Experimental Workflow for Target Validation

To investigate this compound as a carbonic anhydrase inhibitor, the following experimental workflow is proposed:

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

-

Objective: To measure the inhibition of carbonic anhydrase catalytic activity.

-

Materials: Purified recombinant human CA isoforms, this compound, CO2-saturated water, buffer (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol).

-

Procedure: a. Pre-incubate the CA enzyme with varying concentrations of the test compound. b. Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in a stopped-flow spectrophotometer. c. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the hydration reaction. d. Calculate the initial reaction rates and determine the IC50 and Ki values by fitting the data to appropriate inhibition models.

Part 2: Kinase Modulation - A Promising Avenue in Oncology and Inflammation

The thiophene ring is a common scaffold in a variety of kinase inhibitors, and several thiophene sulfonamide derivatives have demonstrated activity against different kinase families.[10][11][12][13][14]

Overview of Relevant Kinase Families

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major focus in cancer therapy.[10][13]

-

Mitogen-Activated Protein Kinases (MAPKs): This family, including JNK, is involved in cellular responses to stress, inflammation, and apoptosis.[11]

-

Receptor Tyrosine Kinases (RTKs): EGFR is a member of this family, and its over-activation is a hallmark of many cancers.[12]

-

Janus Kinases (JAKs): These are critical for cytokine signaling and are important targets in inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[14]

Proposed Experimental Workflow for Target Validation

Caption: Experimental workflow for identifying and validating kinase targets.

Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To quantify the activity of a purified kinase and the inhibitory effect of the test compound.

-

Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, this compound, ADP-Glo™ reagents.

-

Procedure: a. Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of the test compound. b. Incubate to allow the kinase reaction to proceed. c. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. d. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. e. Measure luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. f. Calculate IC50 values from the dose-response curves.

Part 3: Antimicrobial Activity - Harnessing a Classic Pharmacophore

The sulfonamide functional group is the defining feature of sulfa drugs, a class of synthetic antimicrobial agents.[2][15][16] Thiophene-containing sulfonamides have also been explored for their antibacterial properties.[3][17][18][19]

Mechanism of Action

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[2][20] Bacteria require de novo folate synthesis for the production of nucleic acids and certain amino acids. Humans are unaffected as they obtain folic acid from their diet.[2]

Proposed Experimental Workflow for Target Validation

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Bacterial strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, this compound.

-

Procedure: a. Prepare a serial two-fold dilution of the test compound in the microtiter plate. b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (no drug) and negative (no bacteria) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Part 4: G-Protein Coupled Receptor (GPCR) Modulation - Exploring Broader Signaling Pathways

GPCRs represent the largest family of cell surface receptors and are major drug targets.[21][22] The structural features of this compound, including its aromatic ring and amino group, suggest the potential for interaction with GPCR binding pockets.[23][24][25][26]

Rationale for Investigating GPCRs

While less precedented than the other target classes for this specific scaffold, the vast diversity of GPCRs and their ligands makes this an important exploratory avenue. The aminoethyl side chain is a common feature in many biogenic amine ligands for GPCRs.

Proposed Experimental Workflow for Target Validation

Caption: Experimental workflow for identifying and characterizing GPCR targets.

Experimental Protocols

cAMP Assay for Gs/Gi-Coupled GPCRs

-

Objective: To measure the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.

-

Materials: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells), this compound, a known agonist for the receptor, forskolin (for Gi-coupled receptors), a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Procedure: a. Seed the cells in a multi-well plate. b. For antagonist screening, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist. c. For agonist screening, incubate the cells with varying concentrations of the test compound. d. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit. e. Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Summary and Future Directions

This compound possesses a chemical scaffold that strongly suggests activity against several important classes of therapeutic targets. The most probable target class, based on extensive literature for similar compounds, is the carbonic anhydrase family. However, compelling evidence also supports the investigation of its potential as a kinase inhibitor and an antimicrobial agent. The exploration of its activity at GPCRs represents a more speculative but potentially rewarding line of inquiry.

A strategic approach to elucidating the therapeutic potential of this compound would involve a tiered screening cascade, beginning with carbonic anhydrase inhibition assays, followed by broad kinase and antimicrobial screening. Any confirmed hits should then be subjected to the detailed validation workflows outlined in this guide. This systematic approach will enable a comprehensive understanding of the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.

- Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105.

- Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(4), 591-597.

- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.

- Ghorab, M. M., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 4015-4018.

- Lo-Man, R., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(25), 6273-6282.

- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.

- RxList. (2023). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names.

- Wikipedia. (2023). Sulfonamide (medicine).

- MSD Manual Professional Edition. (2023). Sulfonamides.

- Slideshare. (n.d.). Sulphonamides and sulfa drugs.

- Gani, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(6), 2145-2165.

- Roman, G. (2015). Therapeutic importance of synthetic thiophene. Therapeutic Advances in Urology, 7(5), 293-306.

- Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358892.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 22-54.

- Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1146-1156.

- van der Wouden, M., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. European Journal of Medicinal Chemistry, 209, 112918.

- Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 42(2), 195-200.

- Griffin, R. J., et al. (2005). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 3(19), 3563-3570.

- Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1969-1973.

- Kumar, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2627-2641.

- Sigma-Aldrich. This compound.

- van der Velden, W. J. C., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ChemBioChem, 22(12), 2132-2139.

- Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 90(5), 577-580.

- He, L., et al. (2005). Nonpeptide Ligands That Target Peptide-Activated GPCRs in Inflammation. Journal of Medicinal Chemistry, 48(19), 5949-5960.

- Santa Cruz Biotechnology. This compound.

- Yonezawa-Lab. This compound, 95%.

- Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358892.

- Horvath, K., et al. (2007). Nonpeptidic ligands for peptide-activated G protein-coupled receptors. Current Medicinal Chemistry, 14(17), 1841-1864.

- Cong, Z., et al. (2022). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 21(1), 43-65.

- Slideshare. (n.d.). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect.

- ChemicalBook. This compound.

Sources

- 1. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 16. Sulphonamides and sulfa drugs | PPTX [slideshare.net]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]